molecular formula C20H22ClN3O2 B235605 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

Numéro de catalogue B235605
Poids moléculaire: 371.9 g/mol
Clé InChI: IBZACMHYHVENPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide, commonly known as MLN8237, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of cell division, and its overexpression has been linked to various forms of cancer. MLN8237 has been extensively studied for its potential as an anti-cancer agent, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed below.

Mécanisme D'action

MLN8237 inhibits Aurora A kinase, which is a critical regulator of cell division. Aurora A kinase is overexpressed in various forms of cancer, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. MLN8237 also inhibits other kinases, such as FLT3 and JAK2, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MLN8237 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. MLN8237 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

MLN8237 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, MLN8237 has some limitations as well. It is a potent inhibitor of Aurora A kinase, but it also inhibits other kinases, which can lead to off-target effects. MLN8237 has also shown some toxicity in preclinical studies, which may limit its use in clinical trials.

Orientations Futures

MLN8237 has several potential future directions for research. It can be studied in combination with other anti-cancer agents to improve its efficacy and reduce toxicity. MLN8237 can also be studied in various types of cancer to determine its effectiveness in different tumor types. Furthermore, MLN8237 can be modified to improve its selectivity and reduce off-target effects. Overall, MLN8237 has shown promising results as an anti-cancer agent, and its future directions for research are exciting and numerous.

Méthodes De Synthèse

The synthesis of MLN8237 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-chloro-4-methylbenzoic acid and 4-acetylpiperazine. The reaction involves the formation of an amide bond between the two molecules, followed by various purification steps to obtain the final product. The detailed synthesis method is beyond the scope of this paper but can be found in literature sources.

Applications De Recherche Scientifique

MLN8237 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and its efficacy has been demonstrated in various preclinical models of cancer. MLN8237 has also been studied in clinical trials for the treatment of various types of cancer, including solid tumors and hematological malignancies.

Propriétés

Formule moléculaire

C20H22ClN3O2

Poids moléculaire

371.9 g/mol

Nom IUPAC

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-6-8-16(9-7-14)20(26)22-18-5-3-4-17(21)19(18)24-12-10-23(11-13-24)15(2)25/h3-9H,10-13H2,1-2H3,(H,22,26)

Clé InChI

IBZACMHYHVENPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.